(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone (4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone
Brand Name: Vulcanchem
CAS No.: 159799-43-6
VCID: VC7008695
InChI: InChI=1S/C18H18N2O2/c1-22-16-11-9-15(10-12-16)18(21)20-13-5-8-17(19-20)14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3
SMILES: COC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=CC=C3
Molecular Formula: C18H18N2O2
Molecular Weight: 294.354

(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone

CAS No.: 159799-43-6

Cat. No.: VC7008695

Molecular Formula: C18H18N2O2

Molecular Weight: 294.354

* For research use only. Not for human or veterinary use.

(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone - 159799-43-6

Specification

CAS No. 159799-43-6
Molecular Formula C18H18N2O2
Molecular Weight 294.354
IUPAC Name (4-methoxyphenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone
Standard InChI InChI=1S/C18H18N2O2/c1-22-16-11-9-15(10-12-16)18(21)20-13-5-8-17(19-20)14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3
Standard InChI Key VZENNTIMTHUAKA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=CC=C3

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Features

The systematic IUPAC name for this compound is (4-methoxyphenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone . Its structure consists of a partially saturated pyridazinyl ring (a six-membered dihydropyridazine) substituted at position 2 with a methoxybenzoyl group and at position 6 with a phenyl group (Figure 1). The dihydro-pyridazine moiety introduces conformational flexibility, while the aromatic substituents contribute to its planar geometry and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC18H18N2O2\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight294.3 g/mol
SMILES NotationCOC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=CC=C3
InChI KeyVZENNTIMTHUAKA-UHFFFAOYSA-N

Stereochemical Considerations

The compound’s 3D conformation reveals a non-planar arrangement due to the tetrahedral geometry at the ketone bridge. Computational models suggest that the methoxyphenyl and phenyl groups adopt orthogonal orientations to minimize steric hindrance . This spatial arrangement may influence its reactivity and binding affinity in biological systems.

Synthetic Pathways

Friedel-Crafts Acylation and Cyclization

A common route for synthesizing pyridazinyl methanones involves Friedel-Crafts acylation followed by cyclization. For example, Soliman and El-Sakka (2010) demonstrated that succinic anhydride reacts with o-cresylmethyl ether under Friedel-Crafts conditions to form a γ-keto acid intermediate, which undergoes cyclization with hydrazine hydrate to yield dihydropyridazinones . While their study focused on a methyl-substituted derivative, analogous methods could apply to the target compound by substituting o-cresylmethyl ether with 4-methoxyphenyl precursors.

Alternative Condensation Strategies

EvitaChem’s entry for a related carbohydrazide derivative highlights the use of condensation reactions between aromatic aldehydes and hydrazides. For (4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone, a plausible synthesis involves:

  • Formation of the pyridazinyl core: Cyclocondensation of 1,4-diketones with hydrazine.

  • Introduction of substituents: Nucleophilic acyl substitution or cross-coupling reactions to attach the methoxyphenyl and phenyl groups .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorbance bands near 1680 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C stretch of the methoxy group) .

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: Signals at δ 3.8 ppm (methoxy protons), δ 6.8–7.4 ppm (aromatic protons), and δ 2.5–3.2 ppm (methylene protons of the dihydropyridazine ring) .

    • 13CNMR^{13}\text{C} \text{NMR}: Peaks at δ 195 ppm (ketone carbon), δ 55 ppm (methoxy carbon), and δ 120–140 ppm (aromatic carbons) .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s reactive ketone and dihydropyridazine ring make it a versatile intermediate. For example:

  • Michael Addition: The enamine system in the dihydropyridazine ring can act as a nucleophile in conjugate additions .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling could functionalize the phenyl group for drug discovery applications .

Catalysis and Materials Science

Pyridazinyl methanones have been employed as ligands in transition-metal catalysis. Their electron-donating methoxy groups may enhance catalytic activity in C–C bond-forming reactions.

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